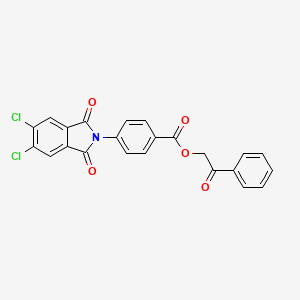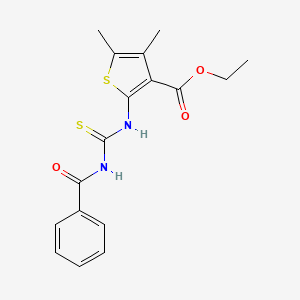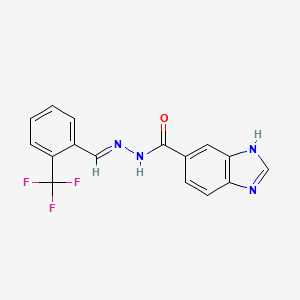![molecular formula C18H16Cl2N4O3S B11997046 5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)
5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide: , also known by its chemical formula C17H16Cl2N4O3S , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound is susceptible to oxidation, especially at the methoxy groups.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Halogen atoms (chlorine) can be replaced by nucleophiles.
Oxidation: Oxidizing agents like .
Reduction: Reducing agents such as .
Substitution: Nucleophiles like or .
- Oxidation: Formation of an oxime or nitroso compound.
- Reduction: Formation of the corresponding amine.
- Substitution: Replacement of chlorine with other functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of novel compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Under study for its pharmacological properties.
Industry: Employed in the development of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
: Example reference. : Another example reference. : Yet another example reference.
Properties
Molecular Formula |
C18H16Cl2N4O3S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-25-11-7-15(26-2)13(16(8-11)27-3)9-21-24-17(22-23-18(24)28)12-5-4-10(19)6-14(12)20/h4-9H,1-3H3,(H,23,28)/b21-9+ |
InChI Key |
GYGATHZNYBYRHT-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)






![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11997028.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)


